molecular formula C17H19ClN4 B5502838 4-(4-chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine

Cat. No.: B5502838
M. Wt: 314.8 g/mol
InChI Key: ABDIGYQBJVPEIW-DEDYPNTBSA-N
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Description

4-(4-Chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine is a piperazine-derived compound featuring a 4-chlorobenzyl group at the 4-position of the piperazine ring and a 2-pyridinylmethylene substituent on the terminal amine. Piperazine derivatives are widely studied for their bioactivity, particularly in neurological and anticancer applications .

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4/c18-16-6-4-15(5-7-16)14-21-9-11-22(12-10-21)20-13-17-3-1-2-8-19-17/h1-8,13H,9-12,14H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDIGYQBJVPEIW-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Benzyl/Imine) Key Differences Source
4-(4-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine C₁₇H₂₀ClN₃S 333.88 4-Cl-benzyl / 5-methyl-2-thienyl Imine: sulfur-containing heterocycle
4-(2-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine C₁₇H₂₀ClN₃S 333.88 2-Cl-benzyl / 5-methyl-2-thienyl Benzyl Cl position
4-(4-Chlorobenzyl)-N-[(E,E)-3-(2-furyl)propen-1-ylidene]piperazin-1-amine C₁₈H₂₀ClN₃O 329.83 4-Cl-benzyl / furyl-propenylidene Imine: oxygen-containing furan + alkene
N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine C₁₉H₂₃N₃ 293.41 4-methylbenzyl / phenylmethylene No halogen; methylbenzyl substituent
N-[3-(Benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine C₂₅H₂₆ClN₃O 419.95 2-Cl-benzyl / 3-benzyloxybenzylidene Extended aromatic substituents

Key Observations:

Substituent Position Effects: The position of the chlorine atom on the benzyl group (e.g., 4-Cl vs. 2-Cl) influences steric and electronic properties. The 2-pyridinylmethylene group in the target compound introduces a nitrogen-rich heterocycle, differing from sulfur (thienyl, ) or oxygen (furyl, ) analogs. This may enhance hydrogen-bonding capacity and metal coordination, relevant to receptor binding .

Molecular Weight and Pharmacokinetics :

  • The target compound’s hypothetical molecular weight (~325–330 g/mol, assuming similarity to ) falls within the optimal range for blood-brain barrier penetration, a trait shared with piperazine-based neuromodulators like SANT-1 ().
  • Larger analogs (e.g., , 419.95 g/mol) may face reduced bioavailability due to increased steric bulk.

Heterocyclic Imine Variations: Thienyl and furyl substituents () introduce sulfur or oxygen atoms, respectively, which can modulate electronic density and metabolic stability.

Patent and Pharmacological Context

  • Chlorobenzyl Derivatives in Patents: –8 highlights 4-chlorobenzyloxy groups in quinoline and purine derivatives (e.g., CAS 912545-86-9, ), suggesting that 4-Cl-benzyl-piperazines may serve as intermediates in anticancer or antiviral agents.

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